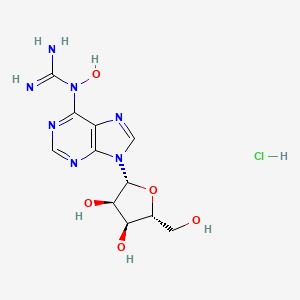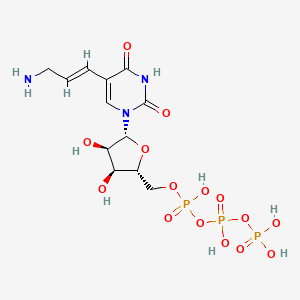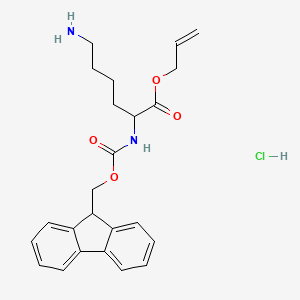![molecular formula C13H17ClN2O2 B12823714 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,6-diazaspiro[33]heptane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic conditions to form the spirocyclic core, followed by esterification and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process generally includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives or spirocyclic amines.
Aplicaciones Científicas De Investigación
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-2,6-diazaspiro[3.3]heptane: Similar structure but lacks the carboxylate group.
2-Boc-2,6-diaza-spiro[3.3]heptane hydrochloride: Contains a tert-butyl carbamate protecting group instead of the benzyl group.
Uniqueness
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure combined with the benzyl and carboxylate groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H |
Clave InChI |
KKUKRVQUHVZMOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-Benzo[d]imidazol-5-yl)propanenitrile](/img/structure/B12823646.png)
![6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12823648.png)

![5-((4-([1,1'-Biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)pentanoic acid](/img/structure/B12823665.png)


![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)




